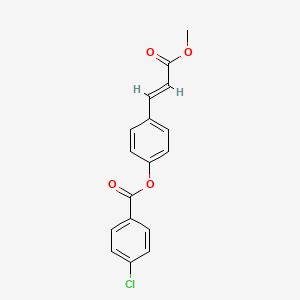
4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular formula C17H13ClO4 and a molecular weight of 316.74 . It is also known by other names such as “4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate” and "Benzoic acid, 4-chloro-, 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl ester" .
Molecular Structure Analysis
The molecular structure of “4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate” has been analyzed using various spectroscopic techniques . The geometrical parameters obtained by DFT are compared with the related experimental parameters . The vibrational analysis is conducted and the assignments concerned to the observed bands are mentioned with the support of potential energy distribution (PED) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate” include its molecular formula (C17H13ClO4), molecular weight (316.74), and its structure . More specific properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Selective Ester Formation : Research by Magro et al. (2010) on methoxycarbonylation of alkynes catalyzed by palladium complexes shows the potential of related compounds in synthesizing unsaturated esters or α,ω-diesters through cascade reactions. This process demonstrates high activity and selectivity, suggesting applications in producing linear products like methyl cinnamate from phenylethyne, which shares a functional group similarity with 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate (Magro et al., 2010).
- Aryl Chlorides Carbonylation : Jiménez-Rodríguez et al. (2005) discussed methoxycarbonylation of aryl chlorides catalyzed by palladium complexes, indicating the versatility of related compounds in functionalizing less activated aryl chlorides to valuable products like dimethyl terephthalate. This reflects on the broader utility in organic synthesis, especially for compounds with chlorobenzene groups (Jiménez-Rodríguez et al., 2005).
Material Science and Polymer Chemistry
- Liquid Crystalline Behaviors : Wang et al. (2010) explored the effect of mesogenic density on liquid-crystalline behaviors of polymethacrylates bearing azobenzene mesogen. The study demonstrates how the structural variations in methacrylates, which share functional similarities with 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate, influence the phase transitions and thermal properties of the resulting polymers. This suggests potential applications in designing new liquid crystalline materials with tailored properties (Wang et al., 2010).
Photochemistry and Charge Transfer Studies
- Photoinduced Charge Transfer : Yang et al. (2004) studied the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, highlighting how substituents influence the formation of twisted intramolecular charge transfer states. Given the structural relevance, this sheds light on the potential photochemical applications of 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate in developing materials with specific optical properties or in photophysics research (Yang et al., 2004).
Propriétés
IUPAC Name |
[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-21-16(19)11-4-12-2-9-15(10-3-12)22-17(20)13-5-7-14(18)8-6-13/h2-11H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQMRYIVMQOHAW-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-3-oxo-1-propenyl)phenyl 4-chlorobenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)

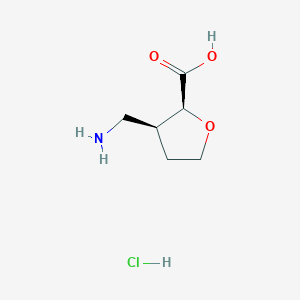
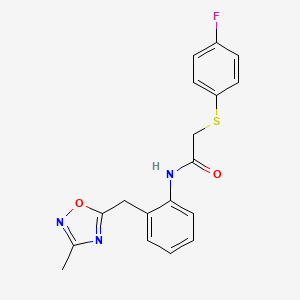
![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2667418.png)
![7-Fluoro-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2667420.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)
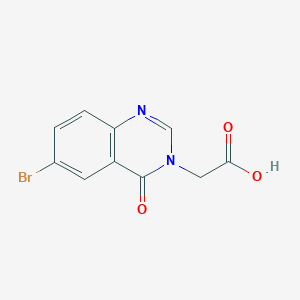
![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B2667423.png)
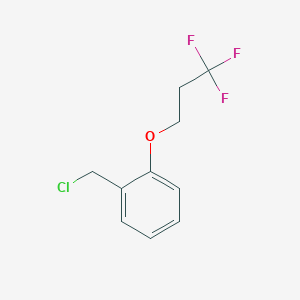
![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)

